molecular formula C7H2F4O2 B042984 2,3,4,5-Tetrafluorobenzoic acid CAS No. 1201-31-6

2,3,4,5-Tetrafluorobenzoic acid

Cat. No. B042984
CAS RN: 1201-31-6
M. Wt: 194.08 g/mol
InChI Key: SFKRXQKJTIYUAG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,3,4,5-tetrafluorobenzoic acid has been achieved through various methods. One approach involves the synthesis from tetrachlorophthalic anhydride via imidation, fluorination, hydrolysis, and decarboxylation processes. The use of phase transfer catalysts and surfactants has shown to significantly affect the efficiency and yield of the synthesis process, making the overall reaction more efficient compared to traditional methods (Zhang Chun-yan, 2006).

Molecular Structure Analysis

Studies on the molecular structure of 2,3,4,5-tetrafluorobenzoic acid reveal intricate details about its molecular geometry and the presence of intermolecular interactions. For example, the structure of 2,3,4,5-tetrafluorobenzoic acid co-crystallized with 4,4′-bipyridine showed intermolecular O—H⋯N hydrogen bonds forming a trimer and weak intermolecular C—H⋯F interactions assembling these trimers into a three-dimensional network structure (Xiao-Hong Zhu, 2009).

Chemical Reactions and Properties

2,3,4,5-Tetrafluorobenzoic acid undergoes various chemical reactions that showcase its reactivity and versatility as a chemical intermediate. For instance, it serves as a precursor in the synthesis of other fluorinated compounds through reactions such as acyl chlorination, amidation, and Hofmann degradation, indicating its potential as an intermediate in pharmaceutical and material science applications (Wang Wei-jie, 2008).

Physical Properties Analysis

The physical properties of 2,3,4,5-tetrafluorobenzoic acid, such as melting and boiling points, solubility, and crystal structure, are crucial for understanding its behavior in different environments. Detailed structural and vibrational studies using density functional theory (DFT) have provided insights into its conformational stability, hydrogen bonding, and molecular electrostatic potential, which are important for predicting its interactions and reactivity (G. Subhapriya et al., 2017).

Chemical Properties Analysis

The chemical properties of 2,3,4,5-tetrafluorobenzoic acid, including its acidity, reactivity towards different reagents, and its role in forming coordination compounds, have been extensively explored. Organotin(IV) derivatives synthesized with 2,3,4,5-tetrafluorobenzoic acid reveal the compound's ability to form complexes with interesting geometrical structures and supramolecular arrangements, demonstrating its utility in the field of coordination chemistry (Chun-lin Ma et al., 2006).

Scientific Research Applications

  • It is used in the synthesis of triorganotin complexes with mixed ligands, contributing to the development of complexes with diverse topologies and properties (Ma, Sun, & Zhang, 2006).

  • This compound plays a role in the solvothermal synthesis of trinuclear organooxotin complexes, which can form one-dimensional or two-dimensional frameworks due to weak intramolecular hydrogen bonding and π-π stacking interactions (Ma, Sun, & Zhang, 2007).

  • In the field of organometallic chemistry, it is utilized for catalytic turnover in ytterbium and for reducing specific fluorinated benzoic acids (Deacon, Forsyth, & Sun, 1994).

  • Its application extends to biochemistry, specifically for determining sulfhydryl groups in biological materials, including blood (Ellman, 1959).

  • 2,3,4,5-Tetrafluorobenzoic acid is an important intermediate in the synthesis of fluoroquinolone antibiotics (Kun, 2006).

  • It is also useful in the synthesis of various organotin(IV) derivatives (Ma, Sun, Zhang, & Wang, 2006).

  • A green technology has been developed for the decarboxylation of tetrafluorophthalic acid to 2,3,4,5-tetrafluorobenzoic acid, achieving high conversion and selectivity (Fu, Mo, Zhang, & Lu, 2016).

  • The compound is involved in the study of hydrogen bonding, focusing on its structural and vibrational assignments (Subhapriya, Kalyanaraman, Surumbarkuzhali, Vijayalakshmi, Krishnakumar, & Gandhimathi, 2017).

Safety And Hazards

2,3,4,5-Tetrafluorobenzoic acid may cause respiratory irritation, serious eye irritation, and skin irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

Relevant Papers Several papers have been published on 2,3,4,5-Tetrafluorobenzoic acid. For example, one paper discusses the effect of crystallization conditions and position of fluorine . Another paper discusses the preparation of 2,3,4,5-Tetrafluorobenzoic acid . These papers provide valuable insights into the properties and potential applications of 2,3,4,5-Tetrafluorobenzoic acid.

properties

IUPAC Name

2,3,4,5-tetrafluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2F4O2/c8-3-1-2(7(12)13)4(9)6(11)5(3)10/h1H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFKRXQKJTIYUAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)F)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80304992
Record name 2,3,4,5-Tetrafluorobenzoic acid
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Molecular Weight

194.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4,5-Tetrafluorobenzoic acid

CAS RN

1201-31-6
Record name 2,3,4,5-Tetrafluorobenzoic acid
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Record name Benzoic acid, 2,3,4,5-tetrafluoro-
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Record name 1201-31-6
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Record name Benzoic acid, 2,3,4,5-tetrafluoro-
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Record name 2,3,4,5-Tetrafluorobenzoic acid
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Synthesis routes and methods I

Procedure details

Into a 300 ml three necked flask, 20 g (0.096 mol) of the 2,3,4,5-tetrafluorobenzoic acid-methyl ester prepared in Example 15 and 40 g of 70 wt % sulfuric acid were charged, and the mixture was reacted for 10 hours at 140° C. with stirring. Then, 100 ml of water was added to the reaction solution, and the mixture was left to cool. Then, the mixture was extracted with hot toluene. Then, the solvent was distilled off to obtain 17.1 g of 2,3,4,5-tetrafluorobenzoic acid. The yield was 92%.
[Compound]
Name
three
Quantity
300 mL
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20 g
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100 mL
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Synthesis routes and methods II

Procedure details

We have studied the method of the U.S. Pat. No. 2,439,237 to determine whether or not it can be applied to 3,4,5,6-tetrafluorophthalic acid which is the starting material for the present invention. As indicated in a comparative experiment (control), 3,4,5,6-tetrafluorophthalic acid was simply heated in an alkaline aqueous solution in accordance with the method of the U.S. Patent for the purpose of decarbonating the acid. The reaction which ensued mainly gave rise to trifluorophenol having fluorine atoms substituted by hydroxyl groups and failed to produce 2,3,4,5-tetrafluorobenzoic acid selectively. It may be safely concluded that the fluorine atom at the para position of a benzene ring posessing such an electron-attracting group as the --COOH group is more susceptible to the nucleophilic substitution reaction than the chlorine atom at the same position. By the method of the U.S. Pat. No. 2,439,237, therefore, the alkaline substance is believed to form a phenol by substitution of the fluorine atom. It is, accordingly, proper to conclude that the method, when applied to 3,4,5,6-tetrafluorophthalic acid, is liable to induce secondary reactions and is not useful for the decarboxylation aimed at by the present invention. Methods for the decarboxylation of 3,4,5,6-tetrafluorophthalic acid are described in G. G. Yacobson et al, Journal of General Chemistry, 36, No. 1,144 (1966) and British Pat. No. 2,122,190. The former method causes this acid to react in dimethylformamide as a solvent at a temperature of 145° C. This method, however, dose not deserve commercialization because it produce 2,3,4,5-tetrafluorobenzoic acid in low a yield of 44.0 mol %. The latter method causes the acid to react in an organic solvent, and that at a temperature of 200° C. It does not produce any 2,3,4,5-tetrafluorobenzoic acid but barely gives rise to 1,2,3,4,-tetrafluorobenzene in a yield of 0.5%.
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Synthesis routes and methods III

Procedure details

Decarboxylation of 150 g of 3,4,5,6-tetrafluorophthalic acid in 500 g of water was effected by following the procedure of Example 1, except that 54.2 g (0.315 mole) of calcium sulfate dihydrate was used as a catalyst and the heating and stirring were carried out at 170° C. for 14 hous [pH 1.37 at 70° C. at the time of charging]. After completion of the reaction, the reaction product was separated by following the procedure, to produce 2,3,4,5-tetrafluorobenzoic acid in a yield of 86.4 mole % as found by the same calculation.
Quantity
150 g
Type
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Reaction Step One
Name
Quantity
500 g
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54.2 g
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catalyst
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Synthesis routes and methods IV

Procedure details

In a flask of an inner volume of 1 liter, 200 g (1.0 mole) of 3,4,5,6-tetrafluorophthalonitrile, 459 g of sulfuric acid, and 391 g of water were placed and heated and stirred for reaction under reflux for 17 hours. After completion of the reaction, the reactant was cooled. The precipitate of 3,4,5,6-tetrafluorophthalic acid consequently formed was separated by filtration. The cake, on analysis, was found to contain 5.0% by weight of sulfuric acid, 2.0% by weight of ammonium sulfate, and 7.2% by weight of water in addition to 3,4,5,6-tetrafluorophthalic acid. In an autoclave having an inner volume of 1 liter, 175 g (150 g as tetrafluorophthalic acid) of a total of 263 g of the cake, 14.0 (0.189 mole) of calcium hydroxide, and 500 g of water were placed and heated and stirred for decarboxylation at 160 ° C. for 18 hours [pH 1.90 at 70° C. at the time of charging]. The reaction mixture was then treated thereafter by following the procedure of Example 1, to produce white 2,3,4,5-tetrafluorobenzoic acid. By the same calculation as in Example 1, this example was found to have produced 2,3,4,5-tetrafluorobenzoic acid in a yield of 96.4 mole % based on 3,4,5,6-tetrafluorophthalic acid.
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500 g
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,4,5-Tetrafluorobenzoic acid
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2,3,4,5-Tetrafluorobenzoic acid
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Reactant of Route 5
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Reactant of Route 6
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2,3,4,5-Tetrafluorobenzoic acid

Citations

For This Compound
238
Citations
H Li, H Wang, R Zhao, J Liu, Z Zhao… - Journal of the Korean …, 2010 - koreascience.kr
2, 3, 4, 5-Tetrafluorobenzoic acid, an important intermediates of fluoroquinolone antibiotics, was synthesized from tetrachloride phthalic anhydride through imidation, fluorination, …
Number of citations: 9 koreascience.kr
C Ma, J Sun, R Zhang, D Wang - Inorganica chimica acta, 2006 - Elsevier
A series of new organotin(IV) derivatives with 2,3,4,5-tetrafluorobenzoic acid: {[(2,3,4,5-F 4 C 6 HCO 2 )R 2 Sn] 2 O} 2 (R=Et 1, n-Bu 2, Ph 3), [R 2 Sn(O 2 CC 6 F 4 H) 2 ] n (R=n-Bu 4, Et …
Number of citations: 14 www.sciencedirect.com
X Zhu - Acta Crystallographica Section E: Structure Reports …, 2009 - scripts.iucr.org
The asymmetric unit of the title compound, 2C7H2F4O2·C10H8N2, contains one molecule of 2,3,4,5-tetrafluorobenzoic acid (tfb) and half of a centrosymmetric 4,4′-bipyridine molecule…
Number of citations: 2 scripts.iucr.org
C Ma, J Sun, R Zhang - Journal of organometallic chemistry, 2006 - Elsevier
A series of triorganotin (IV) complexes with 2,3,4,5-tetrafluorobenzoic acid and mixed-ligands of the types: R 3 Sn(O 2 CC 6 HF 4 ) m ·L (m=1, L=0, R=Ph 1; m=1, L=Ph 3 PO, R=Ph 4, Me …
Number of citations: 16 www.sciencedirect.com
G Subhapriya, S Kalyanaraman… - Journal of Molecular …, 2017 - Elsevier
The conformational study of the 2,3,4,5 tetrafluorobenzoic acid molecule (TFBA) was performed by density functional theory (DFT) using B3LYP functional with 6–311++G(d,p) basis set. …
Number of citations: 5 www.sciencedirect.com
R Seera, S Cherukuvada… - Crystal Growth & Design, 2021 - ACS Publications
Benzoic acid–monofluorobenzoic acid combinations are known to form solid solutions, whereas benzoic acid–pentafluorobenzoic acid system forms a cocrystal. To decipher the …
Number of citations: 8 pubs.acs.org
P Kubica, H Garraud, J Szpunar, R Lobinski - Journal of Chromatography A, 2015 - Elsevier
A solid-phase extraction (SPE) procedure using C 18 stationary phase was optimized for the preconcentration of 19 fluorinated derivatives of benzoic acid (FBA): mono-, di-, tri-, and …
Number of citations: 13 www.sciencedirect.com
C Ma, J Sun, R Zhang - Journal of Coordination Chemistry, 2008 - Taylor & Francis
A drum-shaped organooxotin (IV) complex with 2,3,4,5-tetrafluorobenzoic acid of the type {[SnR 2 (2,3,4,5-F 4 C 6 HCO 2 )]O} 6 (R = m-Cl-PhCH 2 ) has been solvothermally …
Number of citations: 6 www.tandfonline.com
K Müller, A Seubert - Journal of Chromatography A, 2012 - Elsevier
A method for the ultra trace analysis of 21 fluorobenzoic acids (FBAs) via GC–MS based on solid-phase extraction (SPE) and derivatization with BF 3 ·MeOH is described. All …
Number of citations: 27 www.sciencedirect.com
T Iwasaki, A Yoshiyama, N Sato, T Fuchigami… - … chemistry and interfacial …, 1987 - Elsevier
Practical electrochemical methods for the product-selective synthesis of polyfluorobenzyl alcohols were found: 2,3,4,5,6-Pentafluorobenzoic acid was reduced selectively to 2,3,4,5,6-…
Number of citations: 7 www.sciencedirect.com

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